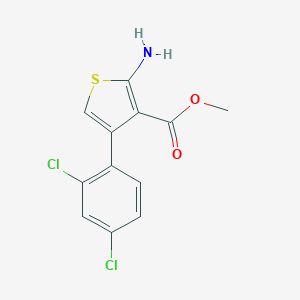

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c1-17-12(16)10-8(5-18-11(10)15)7-3-2-6(13)4-9(7)14/h2-5H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOFCQOUWOEQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351156-91-7 | |

| Record name | methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate"

The Gewald reaction provides a direct, efficient, and highly adaptable method for synthesizing this compound. [3][8]This guide has detailed the strategic and mechanistic underpinnings of this synthesis, offering a validated protocol for its execution. The resulting compound is a valuable intermediate for further chemical exploration and drug discovery programs, leveraging the unique properties of the 2-aminothiophene scaffold. [1][15]

References

-

Wikipedia. Gewald reaction. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

El-Sayed, N. N. E., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. [Link]

-

Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. New Jersey Institute of Technology. [Link]

-

ResearchGate. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. [Link]

-

Puterová, Z., et al. APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

Singla, P., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

-

Bakherad, M., et al. (2018). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkivoc. [Link]

-

Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

-

Puterová, Z., et al. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

-

International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

ResearchGate. Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. [Link]

-

Dömling, A. (2011). The Gewald multicomponent reaction. PubMed. [Link]

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pnrjournal.com [pnrjournal.com]

- 7. ijpbs.com [ijpbs.com]

- 8. jk-sci.com [jk-sci.com]

- 9. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

"Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate CAS 351156-91-7 properties"

An In-depth Technical Guide to Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

CAS Number: 351156-91-7

Introduction: The Significance of the 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry and materials science, the 2-aminothiophene scaffold stands out as a "privileged" heterocyclic core.[1][2][3][4] First brought to prominence through the versatile and efficient Gewald reaction, this five-membered sulfur-containing heterocycle is a cornerstone in the synthesis of a vast array of biologically active molecules.[5][6] Its structural features allow it to serve as a versatile synthon, enabling the construction of complex fused heterocyclic systems and novel molecular frameworks.[1][3]

Compounds incorporating the 2-aminothiophene motif have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][7][8] This wide-ranging bioactivity has cemented the 2-aminothiophene skeleton as an attractive and highly sought-after starting point for drug discovery programs.[1][3]

This technical guide focuses on a specific, functionally rich derivative: This compound . The presence of the 2,4-dichlorophenyl group, a common substituent in pharmacologically active compounds, combined with the reactive amino and methyl ester functionalities, makes this molecule a highly valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This document provides a comprehensive overview of its properties, a detailed methodology for its synthesis via the Gewald reaction, predicted characterization data, and a discussion of its potential applications for researchers in drug development and chemical synthesis.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, its fundamental properties can be defined, and others can be reliably predicted based on its structure.

| Property | Value | Source |

| CAS Number | 351156-91-7 | - |

| Molecular Formula | C₁₂H₉Cl₂NO₂S | [Vendor Data] |

| Molecular Weight | 302.18 g/mol | [Vendor Data] |

| Exact Mass | 300.973 u | [Vendor Data] |

| Predicted Density | 1.450 ± 0.06 g/cm³ | [Vendor Data] |

| Predicted XLogP3 | 4.5 | [Vendor Data] |

| Appearance | Expected to be a crystalline solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and THF. | Inferred |

Synthesis via the Gewald Three-Component Reaction

The most direct and established route for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction (G-3CR).[5][6][9] This one-pot multicomponent reaction involves the condensation of a ketone, an active methylene nitrile (such as a cyanoester), and elemental sulfur in the presence of a basic catalyst.[5][6]

For the target molecule, the logical precursors are 2,4-dichloroacetophenone (the ketone component), methyl cyanoacetate (the active methylene component), and elemental sulfur.

Reaction Mechanism

The mechanism of the Gewald reaction is well-elucidated and proceeds through several key steps:[6][10]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (2,4-dichloroacetophenone) and the active methylene compound (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.

-

Sulfur Addition (Michael Addition): The enolate of the nitrile intermediate attacks the elemental sulfur (S₈), forming a thiolate intermediate.

-

Cyclization and Tautomerization: The thiolate then undergoes an intramolecular cyclization by attacking the cyano group, forming a five-membered ring. Subsequent tautomerization leads to the stable, aromatic 2-aminothiophene product.

Caption: Proposed synthetic workflow via the Gewald Reaction.

Exemplary Experimental Protocol

This protocol is a representative procedure based on established Gewald reaction methodologies and has not been experimentally validated for this specific compound.[11][12][13]

Materials:

-

2,4-Dichloroacetophenone (1.0 eq)

-

Methyl cyanoacetate (1.1 eq)

-

Elemental sulfur (1.5 eq)

-

Morpholine (0.2 eq) or Triethylamine (0.2 eq)

-

Ethanol or N,N-Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloroacetophenone (1.0 eq), methyl cyanoacetate (1.1 eq), and ethanol (or DMF, approx. 3-4 mL per mmol of ketone).

-

Begin stirring the mixture at room temperature.

-

Add elemental sulfur (1.5 eq) to the mixture.

-

Add the basic catalyst, morpholine (0.2 eq), dropwise to the stirring suspension.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

-

Wash the crude solid with cold ethanol or a water/ethanol mixture to remove impurities.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to yield the pure this compound.

Spectroscopic Characterization (Predicted Analysis)

For a researcher synthesizing this compound, spectroscopic analysis is critical for structural confirmation. Below is a predicted analysis based on the compound's structure and typical values for related 2-aminothiophenes.[14][15][16][17]

¹H NMR Spectroscopy

-

Aromatic Protons (Ar-H): Expect signals in the range of δ 7.3-7.7 ppm. The 2,4-dichlorophenyl group will show a characteristic splitting pattern (a doublet, a doublet of doublets, and another doublet).

-

Thiophene Proton (C₅-H): A singlet is expected around δ 6.8-7.2 ppm.

-

Amino Protons (-NH₂): A broad singlet is expected around δ 5.5-6.5 ppm. The chemical shift can vary depending on solvent and concentration. This peak will be exchangeable with D₂O.

-

Methyl Ester Protons (-OCH₃): A sharp singlet integrating to 3 protons is expected around δ 3.7-3.9 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): Expect a signal in the downfield region, around δ 165-170 ppm.

-

Thiophene Ring Carbons:

-

C₂ (bearing NH₂): ~δ 155-160 ppm

-

C₃ (bearing COOCH₃): ~δ 100-105 ppm

-

C₄ (bearing Ar): ~δ 140-145 ppm

-

C₅: ~δ 115-120 ppm

-

-

Aromatic Carbons (Ar-C): Multiple signals are expected in the range of δ 125-140 ppm. The carbons directly attached to chlorine will have distinct shifts.

-

Methyl Ester Carbon (-OCH₃): A signal is expected around δ 51-53 ppm.

FTIR Spectroscopy

-

N-H Stretching: Two characteristic sharp to medium bands for the primary amine are expected in the region of 3300-3500 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected around 1670-1700 cm⁻¹.

-

C=C Stretching: Aromatic and thiophene ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretching: A strong band in the fingerprint region, typically around 700-850 cm⁻¹, is indicative of the C-Cl bonds.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for this compound is not publicly documented, its structure is highly suggestive of potential utility in several research areas, primarily driven by the established pharmacology of the 2-aminothiophene scaffold.[3][4][18]

Caption: Relationship between core structure and potential applications.

-

Intermediate for Kinase Inhibitors: The 2-aminothiophene core is a key component of many thieno[2,3-d]pyrimidine-based kinase inhibitors used in oncology.[19][20] The amino and ester groups on the target molecule are perfectly positioned for annulation reactions to form this fused heterocyclic system, which is a potent inhibitor of enzymes like Epidermal Growth Factor Receptor (EGFR).

-

Anti-inflammatory Agents: Numerous 2-aminothiophene derivatives have been reported to possess significant anti-inflammatory activity.[8] This compound could serve as a precursor for novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Drug Development: The thiophene nucleus is a bioisostere of the phenyl ring and is present in many antimicrobial drugs.[7] Derivatives can be synthesized from this intermediate to explore new antibacterial and antifungal agents.

-

Central Nervous System (CNS) Agents: The structural motifs present are found in compounds targeting CNS receptors, suggesting potential applications in developing treatments for neurological or psychiatric disorders.[3]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on SDS for structurally similar 2-aminothiophene derivatives, the following precautions are advised:[21][22][23]

-

Hazard Classification: Likely to be classified as causing skin irritation and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or fumes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Conclusion

This compound (CAS 351156-91-7) is a valuable chemical intermediate embodying the potent potential of the 2-aminothiophene scaffold. Its synthesis is readily achievable through the robust and high-yielding Gewald reaction. While specific experimental data for this compound remains scarce in the public domain, its structural features strongly suggest its utility as a versatile building block for the development of novel kinase inhibitors, anti-inflammatory agents, and other therapeutics. This guide provides a solid, scientifically-grounded framework for researchers to synthesize, characterize, and explore the potential of this promising molecule in their drug discovery and development endeavors.

References

-

Doundoulakis, T., & Tselepi, M. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 240, 114569. [Link]

-

Abdel-Megeed, M. F., et al. (2011). Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(3), 548-563. [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

-

Hassan, A., & Osman, H. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 565-578. [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Request PDF. [Link]

-

Nayak, S. K., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 4(2), 948-955. [Link]

-

Abdel-Megeed, M. F., et al. (2010). Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. Taylor & Francis Online. [Link]

-

Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. (2017). Ashdin Publishing, Journal of Drug Design and Discovery. [Link]

-

SpectraBase. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. [Link]

-

J&K Scientific LLC. (2025). Gewald Reaction. [Link]

-

Supplementary Information. (n.d.). [Link]

-

Wikipedia. (n.d.). Gewald reaction. [Link]

-

ResearchGate. (n.d.). A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents. Request PDF. [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Abaee, M. S., et al. (2006). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. ARKIVOC, 2007(1), 26-33. [Link]

-

Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-293. [Link]

-

Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link]

-

da Cruz, M. M., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 26(15), 4479. [Link]

-

Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]

-

Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

ResearchGate. (n.d.). FTIR chart of poly(2-aminothiophenol). [Link]

-

Der Pharma Chemica. (n.d.). A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction. [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

PubMed. (n.d.). The Gewald multicomponent reaction. [Link]

-

University of Liverpool. (n.d.). Chemical shifts. [Link]

-

Molecules. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

-

Journal of the Chemical Society of Japan, Pure Chemistry Section. (1955). The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

-

ResearchGate. (n.d.). FTIR spectra of... [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. ijpbs.com [ijpbs.com]

- 8. ashdin.com [ashdin.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. d-nb.info [d-nb.info]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 12. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. tandfonline.com [tandfonline.com]

- 15. iosrjournals.org [iosrjournals.org]

- 16. web.pdx.edu [web.pdx.edu]

- 17. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. fishersci.com [fishersci.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. aksci.com [aksci.com]

"physical and chemical properties of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry and drug discovery. The 2-aminothiophene scaffold is a well-established privileged structure, known to impart a wide range of biological activities to molecules that contain it.[1] These activities include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific substitution pattern of a 2,4-dichlorophenyl group at the 4-position and a methyl carboxylate at the 3-position of the thiophene ring suggests its potential as a targeted therapeutic agent. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its potential applications in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, particularly in areas such as formulation and pharmacokinetic studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 351156-91-7 | Internal Database |

| Molecular Formula | C₁₂H₉Cl₂NO₂S | Internal Database |

| Molecular Weight | 302.18 g/mol | Internal Database |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | General chemical principles |

| Predicted Density | 1.450 g/cm³ | Internal Database |

Chemical Structure and Reactivity

The chemical structure of this compound features a central thiophene ring, which is an aromatic heterocycle. The presence of the amino group at the 2-position and the electron-withdrawing methyl carboxylate group at the 3-position significantly influences the electron density and reactivity of the thiophene ring. The 2,4-dichlorophenyl substituent at the 4-position further modulates the electronic properties and introduces steric bulk.

The amino group is a key functional handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives through reactions such as acylation, alkylation, and diazotization. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The thiophene ring itself can undergo electrophilic substitution reactions, although the positions of substitution will be directed by the existing substituents.

Caption: Proposed Gewald synthesis workflow.

Experimental Protocol (General Procedure)

The following is a generalized protocol for the Gewald synthesis, which would need to be optimized for the specific synthesis of the title compound.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of 2',4'-dichloroacetophenone, methyl cyanoacetate, and elemental sulfur in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (typically 0.1-0.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dichlorophenyl ring, the thiophene proton, the amine protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 2,4-disubstitution pattern. The amine protons will likely appear as a broad singlet. The thiophene proton will appear as a singlet, and the methyl ester protons will also be a singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the 12 carbons in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield shift. The carbons of the thiophene and dichlorophenyl rings will have chemical shifts in the aromatic region, with the carbon atoms attached to chlorine atoms showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1680-1710 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (302.18 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the dichlorophenyl ring.

Applications in Drug Discovery

The 2-aminothiophene scaffold is a versatile platform for the development of new therapeutic agents. [1]The presence of the dichlorophenyl group in this compound is a common feature in many bioactive molecules, often enhancing their binding affinity to biological targets. The combination of the 2-aminothiophene core and the dichlorophenyl moiety makes this compound a promising candidate for screening in various biological assays.

Potential therapeutic areas where this compound and its derivatives could be active include:

-

Anticancer Agents: Many 2-aminothiophene derivatives have shown potent anticancer activity.

-

Antimicrobial Agents: The thiophene ring is present in several antimicrobial drugs.

-

Anti-inflammatory Agents: Certain substituted thiophenes have demonstrated anti-inflammatory properties.

-

Kinase Inhibitors: The 2-aminothiophene scaffold can act as a hinge-binding motif in many kinase inhibitors.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. While detailed experimental data on its physical and chemical properties are not widely published, its synthesis via the well-established Gewald reaction is straightforward. The structural features of this compound, particularly the presence of the versatile 2-aminothiophene core and the biologically relevant 2,4-dichlorophenyl substituent, make it an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- A facile four-component Gewald reaction under organoc

- Gewald reaction. Wikipedia.

- 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide. Benchchem.

- Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC.

- Gewald Reaction. Organic Chemistry Portal.

- Ethyl 2-amino-4-methylthiophene-3-carboxyl

- Synthesis and Pharmacological Study of Thiophene Deriv

- 2-Amino-4-(3-Chlorophenyl)Thiophene. MySkinRecipes.

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.

- Methyl 2-amino-4-(2,4-dichlorophenyl)

- 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Chemixl.

- 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

- Methyl 3-amino-4-(3,4-dichlorophenyl)

- General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions.

- Methyl 3-amino-2-thiophenecarboxyl

- Methyl 3-amino-4-methylthiophene-2-carboxyl

- Synthesis, spectral characterization, crystal structures, and DFT study of three new La(III) 2-amino-1-cyclopentene-1-carbodithioate complexes.

Sources

A Technical Guide to the Molecular Structure, Synthesis, and Application of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate, a heterocyclic compound built upon the privileged 2-aminothiophene scaffold. This class of molecules is of significant interest in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3] This document delineates the core structural features, physicochemical properties, and a detailed, mechanistically-grounded synthetic pathway for this specific molecule. We present a robust experimental protocol for its synthesis via the Gewald reaction, coupled with a thorough guide to its structural elucidation using modern spectroscopic techniques. Furthermore, we explore its vast potential as a versatile building block in drug discovery, highlighting strategies for library generation and discussing the pharmacological relevance of its structural motifs.

Introduction: The 2-Aminothiophene Scaffold in Medicinal Chemistry

The 2-aminothiophene ring is a foundational structural motif in modern drug discovery, prized for its chemical stability, synthetic accessibility, and its ability to act as a versatile synthon for more complex heterocyclic systems.[4] Compounds incorporating this scaffold have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, analgesic, and antioxidant properties.[1][2][4] The specific molecule of interest, this compound, combines this potent core with two other key features: a 2,4-dichlorophenyl group, a common substituent in bioactive molecules known to enhance binding affinity, and reactive handles (an amino group and a methyl ester) that are ideal for subsequent chemical modification and library development.[5][6] This guide serves to provide researchers with the foundational knowledge required to synthesize, characterize, and strategically utilize this high-potential molecular scaffold.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 351156-91-7 | [7][8] |

| Molecular Formula | C₁₂H₉Cl₂NO₂S | [7] |

| Molecular Weight | 302.18 g/mol | [7] |

| Exact Mass | 300.973 Da | [7] |

| Predicted Density | 1.450 ± 0.06 g/cm³ | [7] |

| XLogP3 | 4.5 | [7] |

| IUPAC Name | This compound | [7] |

Chemical Structure:

Synthesis via the Gewald Reaction

Mechanistic Rationale

The Gewald reaction stands as one of the most efficient and widely utilized methods for the synthesis of substituted 2-aminothiophenes.[9][10] Its prominence stems from its nature as a one-pot, three-component condensation that uses readily available starting materials—a carbonyl compound, an α-activated nitrile, and elemental sulfur—under mild, base-catalyzed conditions.[11][12] This methodology provides a direct and atom-economical route to the target thiophene, making it the superior choice for both laboratory-scale synthesis and potential scale-up operations.

Detailed Mechanism

The formation of the thiophene ring proceeds through a well-elucidated sequence of reactions. The process is thermodynamically driven by the formation of the stable, aromatic thiophene ring, which funnels the various intermediates toward the final product.[9][13]

-

Knoevenagel-Cope Condensation: The reaction is initiated by the base-catalyzed condensation between the carbonyl compound (2,4-dichloroacetophenone) and the active methylene compound (methyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[9][13]

-

Sulfur Addition (Michael Addition): The enolate of the Knoevenagel product performs a nucleophilic attack on elemental sulfur (S₈), which opens to form a polysulfide intermediate.[9][13]

-

Cyclization and Thiol Formation: The sulfur-containing intermediate undergoes intramolecular cyclization, attacking the nitrile carbon. This is followed by a series of proton transfers and decomposition of the polysulfide chain to form a monosulfide intermediate.[11][12]

-

Aromatization: The final step is a tautomerization that results in the formation of the highly stable aromatic 2-aminothiophene ring, which provides the thermodynamic driving force for the entire reaction sequence.[9][13]

Caption: Figure 1: Simplified workflow of the Gewald reaction mechanism.

Experimental Protocol

This protocol is a representative procedure based on established Gewald synthesis methodologies.[14]

Reagents and Equipment:

-

2,4-Dichloroacetophenone

-

Methyl cyanoacetate

-

Elemental sulfur (powder)

-

Diethylamine (or Morpholine)

-

Ethanol (absolute)

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle

-

Standard glassware for workup (separatory funnel, beakers)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloroacetophenone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol (5 mL per gram of ketone).

-

Stir the mixture to form a suspension.

-

Slowly add diethylamine (1.2 eq) dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

A solid precipitate should form. Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude solid under vacuum.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1) to afford the pure product as a solid.

Structural Elucidation and Characterization

Confirming the molecular structure is a critical, self-validating step in synthesis. A combination of spectroscopic methods provides unambiguous evidence for the formation of the target compound.

Caption: Figure 2: A standard workflow for synthesis and spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. The expected chemical shifts (δ) in CDCl₃ are tabulated below.

| Proton (¹H NMR) | Expected δ (ppm) | Multiplicity | Integration | Assignment |

| Ar-H | 7.2 - 7.6 | m | 3H | 2,4-Dichlorophenyl protons |

| NH₂ | ~6.1 (broad) | s | 2H | Amino protons |

| Thiophene-H | ~5.9 | s | 1H | C5-H |

| OCH₃ | ~3.8 | s | 3H | Methyl ester protons |

| Carbon (¹³C NMR) | Expected δ (ppm) | Assignment |

| C =O | ~166 | Ester carbonyl |

| Thiophene-C 2 | ~164 | C-NH₂ |

| Ar-C (substituted) | 130 - 140 | C-Cl, C-Thiophene |

| Ar-C H | 127 - 130 | Aromatic CH |

| Thiophene-C 4/5 | 105 - 120 | Thiophene CH and C4 |

| Thiophene-C 3 | ~103 | C-CO₂Me |

| OC H₃ | ~52 | Methyl ester |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch (aromatic) | Ar-H |

| 2950 - 2850 | C-H stretch (aliphatic) | -CH₃ |

| ~1680 | C=O stretch | Ester |

| ~1620 | N-H bend | Primary Amine |

| 1580 - 1450 | C=C stretch | Aromatic/Thiophene rings |

| 850 - 800 | C-Cl stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this molecule, the most telling feature would be the isotopic pattern from the two chlorine atoms. A high-resolution mass spectrum (HRMS) would show the [M]+, [M+2]+, and [M+4]+ peaks in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms and providing an exact mass consistent with the molecular formula C₁₂H₉Cl₂NO₂S.

Applications in Medicinal Chemistry and Drug Discovery

A Versatile Scaffold for Library Synthesis

This compound is not merely a single compound but a strategic starting point for generating large libraries of diverse molecules. The primary amine at the C2 position and the methyl ester at the C3 position are orthogonal reactive handles that can be selectively modified.

-

N-Functionalization: The amino group can be readily acylated, sulfonated, or used in reductive amination to install a wide variety of side chains (R¹).

-

C3-Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse set of amides (R²).

This two-dimensional diversification strategy allows for the systematic exploration of the chemical space around the thiophene core to optimize for potency, selectivity, and pharmacokinetic properties.

Caption: Figure 3: Potential modification sites for chemical library generation.

Pharmacological Precedent and Future Potential

While this specific molecule may not be a final drug, its constituent parts are found in numerous potent therapeutic agents. Thiophene-based structures have been successfully developed as inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) for tuberculosis treatment and as scaffolds for various kinase inhibitors.[5] The 2,4-dichlorophenyl moiety is present in selective CB2 receptor agonists developed for inflammatory pain and in numerous other enzyme inhibitors.[6] The convergence of these validated pharmacophores within a single, synthetically tractable scaffold makes this compound an exceptionally promising platform for initiating drug discovery campaigns against a wide range of biological targets.

Conclusion

This compound is a high-value heterocyclic compound underpinned by the robust and versatile 2-aminothiophene core. Its synthesis is efficiently achieved through the well-established Gewald reaction, and its structure can be unequivocally confirmed through standard spectroscopic methods. The true power of this molecule lies in its utility as a strategic scaffold for medicinal chemistry, offering multiple points for chemical diversification. Given the proven track record of its core motifs in successful drug candidates, this compound represents a significant starting point for the development of novel therapeutics.

References

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]

-

ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry, 89(13), 9609–9619. [Link]

-

ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

-

ScienceDirect. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Results in Chemistry. [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for Their Antimicrobial Activity. [Link]

-

Slideshare. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. [Link]

-

ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. [Link]

-

ResearchGate. (n.d.). General structure of the studied 2-aminothiophenes. [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. [Link]

-

PubMed. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 5. Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 351156-91-7 CAS MSDS (2-AMINO-4-(2,4-DICHLORO-PHENYL)-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate and Its Analogs

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate and its closely related analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of substituted 2-aminothiophene derivatives, a class of compounds with significant biological and medicinal properties.[1] This guide will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into experimental design, data interpretation, and structural elucidation.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The unambiguous determination of the chemical structure of a synthesized compound is a cornerstone of chemical and pharmaceutical research. A combination of spectroscopic techniques is essential to probe different aspects of the molecular architecture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment and connectivity of individual atoms.

-

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide valuable information about its elemental composition and fragmentation patterns, further confirming the structure.

The logical workflow for the characterization of a novel 2-aminothiophene derivative is outlined in the diagram below.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-aminothiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the target compound and its analogs, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural analysis.

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution of signals, particularly for the aromatic protons.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; the compound must be fully soluble, and the solvent signals should not overlap with key analyte signals.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a standard pulse program like zgpg30.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

Spectral Interpretation: Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the representative analog, based on the data from Mamatha (2023).[2]

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | ||||

| -CH₃ (ethyl) | 1.28 | t | 3H | Triplet due to coupling with the adjacent -CH₂- group. |

| -CH₂- (ethyl) | 4.25 | q | 2H | Quartet due to coupling with the adjacent -CH₃ group. |

| -NH₂ | 5.92 | s (br) | 2H | Broad singlet for the amino protons; may exchange with D₂O. |

| Thiophene-H | 7.20 | s | 1H | Singlet for the proton on the thiophene ring. |

| Aromatic-H | 7.35 - 7.60 | m | 3H | Complex multiplet for the protons on the dichlorophenyl ring. |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Carbons | ||||

| -CH₃ (ethyl) | 14.1 | Methyl carbon of the ethyl ester. | ||

| -CH₂- (ethyl) | 60.9 | Methylene carbon of the ethyl ester. | ||

| C3-Thiophene | 108.7 | Carbon bearing the carboxylate group. | ||

| Aromatic-C | 120.3 - 136.2 | Carbons of the dichlorophenyl ring. | ||

| C4-Thiophene | 143.7 | Carbon bearing the dichlorophenyl group. | ||

| C2-Thiophene | 160.0 | Carbon bearing the amino group. | ||

| C=O | 163.7 | Carbonyl carbon of the ester. |

Expert Insights: The chemical shift of the thiophene proton is a key diagnostic signal. The broadness of the -NH₂ peak is characteristic and its disappearance upon addition of a drop of D₂O can confirm its assignment. The complexity of the aromatic region in the ¹H NMR spectrum is expected due to the substitution pattern of the dichlorophenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Acquiring an IR Spectrum

Objective: To identify the characteristic vibrational frequencies of the functional groups in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder or a blank KBr pellet.

-

Spectral Interpretation: Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

The following table summarizes the key IR absorption bands and their assignments for the representative analog, based on the data from Mamatha (2023).[2]

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3425, 3320 | Strong, sharp | N-H stretching vibrations of the primary amine (-NH₂). |

| 2980 | Medium | C-H stretching of the ethyl group. |

| 1680 | Strong, sharp | C=O stretching of the ester carbonyl group. |

| 1610 | Medium | N-H bending vibration of the amino group. |

| 1580, 1470 | Medium to strong | C=C stretching vibrations of the thiophene and phenyl rings. |

| 1250 | Strong | C-O stretching of the ester group. |

| 1050 | Medium | C-S stretching of the thiophene ring. |

| 830, 780 | Strong | C-Cl stretching vibrations. |

Expert Insights: The two distinct N-H stretching bands are characteristic of a primary amine. The strong absorption around 1680 cm⁻¹ is a clear indication of the ester carbonyl group. The presence of strong bands in the lower frequency region (below 850 cm⁻¹) is consistent with the C-Cl bonds.

Caption: Key functional groups and their characteristic IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound, which is a critical piece of information for confirming its identity. High-resolution mass spectrometry (HRMS) can also determine the elemental composition.

Experimental Protocol: Acquiring a Mass Spectrum

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

-

Spectrum Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

-

Spectral Interpretation: Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

For the representative analog, the expected molecular weight is 316.21 g/mol .

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | 317.2 | The protonated molecular ion. |

| [M+Na]⁺ | 339.2 | The sodium adduct of the molecular ion, often observed with ESI. |

Expert Insights: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The M+2 peak (due to the presence of one ³⁷Cl isotope) will have an intensity of about 65% of the M peak (with two ³⁵Cl isotopes), and the M+4 peak (with two ³⁷Cl isotopes) will have an intensity of about 10% of the M peak. This isotopic signature is a powerful confirmation of the presence and number of chlorine atoms in the molecule.

Conclusion

The spectroscopic characterization of this compound and its analogs relies on the synergistic application of NMR, IR, and MS techniques. Each method provides unique and complementary information that, when combined, allows for the unambiguous elucidation of the molecular structure. This guide has provided a framework for the acquisition and interpretation of this spectroscopic data, empowering researchers to confidently characterize these important heterocyclic compounds.

References

-

Mamatha, D. M. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

-

Chavda, M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

Sources

"crystal structure of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate"

An In-depth Technical Guide to the Crystal Structure of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected structural characteristics of this compound, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry. Given the established role of 2-aminothiophenes as privileged scaffolds in drug discovery, a thorough understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies.[1][2] This document outlines the probable synthetic pathway via the Gewald reaction, details the experimental protocols for single-crystal X-ray crystallography, and presents an expert analysis of the anticipated molecular geometry and intermolecular interactions based on crystallographic data of analogous compounds.

Introduction: The Significance of 2-Aminothiophenes in Drug Discovery

The 2-aminothiophene moiety is a cornerstone in the synthesis of heterocyclic compounds with a broad spectrum of biological activities.[3] These derivatives have been reported to exhibit antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties, making them highly attractive for the development of novel therapeutic agents.[1][4][5] The biological efficacy of these compounds is intrinsically linked to their molecular structure, which dictates their interaction with biological targets. Therefore, the precise determination of the crystal structure of novel derivatives like this compound is a critical step in the drug discovery pipeline.

This guide serves as a practical manual for researchers, providing not only the "how" but also the "why" behind the experimental choices, ensuring a robust and reproducible approach to the crystallographic analysis of this target molecule.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

Synthetic Strategy: The Gewald Aminothiophene Synthesis

The most versatile and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[6][7] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[6]

For the synthesis of this compound, the logical precursors would be 2,4-dichloroacetophenone, methyl cyanoacetate, and elemental sulfur, with a base such as diethylamine or morpholine to catalyze the reaction.

The reaction mechanism is understood to proceed through several key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the 2,4-dichloroacetophenone and methyl cyanoacetate to form a stable α,β-unsaturated nitrile intermediate.[8][9]

-

Sulfur Addition: Elemental sulfur (S8) is then added to the reaction mixture. The mechanism of sulfur ring opening and addition is complex and has been the subject of computational studies, which suggest the formation of polysulfide intermediates.[8][9][10]

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.[6]

Caption: Workflow of the Gewald synthesis for the target compound.

Experimental Protocol: Purification and Crystal Growth

Objective: To obtain single crystals of high purity and sufficient size (>0.1 mm in all dimensions) for X-ray diffraction analysis.[11][12]

Materials:

-

Crude synthesized product

-

Silica gel for column chromatography

-

A selection of analytical grade solvents (e.g., hexane, ethyl acetate, ethanol, dichloromethane, acetone)

-

Small, clean glass vials or test tubes

-

Filtration apparatus

Procedure:

-

Purification by Column Chromatography:

-

The crude product is first purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to remove unreacted starting materials and byproducts. The progress of the purification is monitored by thin-layer chromatography (TLC).

-

Expert Insight: The choice of eluent is critical. A solvent system that provides a retention factor (Rf) of ~0.3 for the target compound on TLC is often a good starting point for column chromatography.

-

-

Crystal Growth by Slow Evaporation:

-

A nearly saturated solution of the purified compound is prepared in a suitable solvent in which it is moderately soluble.[13]

-

The solution is filtered to remove any dust or particulate matter, which could act as unwanted nucleation sites.[13]

-

The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent.

-

The vial is left undisturbed in a vibration-free environment.

-

Causality: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, leading to larger and higher-quality crystals. Rapid evaporation often results in the formation of a powder or very small crystals.

-

-

Alternative Crystal Growth Technique: Vapor Diffusion:

-

Sitting Drop or Hanging Drop: A small drop of the concentrated solution of the compound is placed on a siliconized glass slide, which is then sealed in a small chamber containing a reservoir of a precipitant (a solvent in which the compound is less soluble).

-

Mechanism: The precipitant vapor slowly diffuses into the drop, gradually decreasing the solubility of the compound and inducing crystallization. This method offers fine control over the rate of crystallization.[14]

-

X-ray Diffraction Analysis: Elucidating the Three-Dimensional Structure

Experimental Workflow

The determination of a molecular structure from a single crystal involves three main stages: data collection, structure solution, and structure refinement.[11][12]

Caption: Step-by-step workflow for X-ray crystal structure determination.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. It is then exposed to a focused beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector. A full dataset is collected by rotating the crystal through a range of angles.[14]

Structure Solution and Refinement

-

The Phase Problem: The diffraction experiment provides the intensities of the diffracted spots, but not their phases. To calculate the electron density map and thus determine the atomic positions, both the amplitudes (derived from intensities) and the phases are required. This is known as the "phase problem" in crystallography.[12]

-

Direct Methods: For small molecules like the target compound (less than ~1000 non-hydrogen atoms), the phase problem can usually be solved using ab initio methods known as "direct methods."[12] These methods use statistical relationships between the intensities to derive the initial phases.

-

Model Refinement: Once an initial model of the structure is built from the electron density map, it is refined using a least-squares method to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed by parameters such as the R-factor.

Anticipated Crystal Structure and Molecular Geometry

While the specific crystal structure of this compound has not been published, we can predict its key structural features based on the known crystal structures of related 2-aminothiophene derivatives.[15][16]

Molecular Conformation

The thiophene ring is expected to be essentially planar. The substituents at positions 2, 3, and 4 will have specific orientations relative to this ring. The 2,4-dichlorophenyl ring will likely be twisted out of the plane of the thiophene ring to minimize steric hindrance. The dihedral angle between these two rings is a key conformational parameter.

Tabulated Crystallographic and Geometric Parameters

The following table summarizes the expected crystallographic data and key geometric parameters, based on analogous structures.

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic or Triclinic | These are common crystal systems for small organic molecules.[15] |

| Space Group | e.g., P2₁/c, P-1 | Describes the symmetry of the crystal lattice. |

| C-S bond lengths (thiophene) | 1.70 - 1.74 Å | Typical for thiophene rings. |

| C-C bond lengths (thiophene) | 1.36 - 1.44 Å | Reflects the aromatic character of the thiophene ring. |

| C2-N bond length | ~1.35 Å | Shorter than a typical C-N single bond, indicating some double bond character due to resonance. |

| C3-C(O)O bond length | ~1.48 Å | Standard single bond length. |

| C=O bond length | ~1.22 Å | Typical for a carboxylate group. |

| Dihedral Angle (Thiophene-Phenyl) | 40 - 60° | A significant twist is expected to alleviate steric clash between the rings and their substituents.[17] |

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by intermolecular forces. For the target compound, hydrogen bonding is expected to play a crucial role.

-

Hydrogen Bonding: The amino group (-NH₂) at position 2 is a hydrogen bond donor, while the carbonyl oxygen of the methyl carboxylate group is a hydrogen bond acceptor. It is highly probable that intermolecular N-H···O hydrogen bonds will be a dominant feature in the crystal packing, potentially forming dimers or chains of molecules.[15]

Caption: Schematic of potential N-H···O hydrogen bonding between molecules.

-

Other Interactions: In addition to hydrogen bonding, C-H···π interactions and π-π stacking between the thiophene and dichlorophenyl rings may also contribute to the overall stability of the crystal lattice.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and crystallographic analysis of this compound. By following the detailed protocols for synthesis, purification, crystallization, and X-ray diffraction, researchers can successfully determine the three-dimensional structure of this and related compounds. The anticipated structural features, including molecular conformation and intermolecular hydrogen bonding, provide a solid foundation for interpreting the experimental results. The elucidation of this crystal structure will be invaluable for understanding its physicochemical properties and for guiding future efforts in the design and development of new 2-aminothiophene-based therapeutic agents.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(17), 11844–11853. [Link]

-

Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. New Jersey Institute of Technology. [Link]

-

Tchoukoua, A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 241, 114635. [Link]

-

Puterová, Z., & Krutošíková, A. (2010). Applications substituted 2-aminothiophenes in drug design. Semantic Scholar. [Link]

-

Puterová, Z., & Krutošíková, A. (2010). Applications substituted 2-aminothiophenes in drug design. Researcher.Life. [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

-

Puterová, Z., & Krutošíková, A. (2010). Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]

-

Creative BioMart. X-ray Crystallography. [Link]

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). X-ray crystallography. FEBS Journal, 275(1), 1-21. [Link]

-

Bey, J. S., et al. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 57(39), 12930–12934. [Link]

-

Kalsoom, U., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(4), x210459. [Link]

-

Al-Wahaibi, L. H., et al. (2021). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 26(14), 4181. [Link]

-

El-Gazzar, A. B. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2963. [Link]

-

Lynch, D. E., & Jones, A. D. (2015). Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o479–o480. [Link]

-

Chemixl Intermediates Pvt. Ltd. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. [Link]

-

Eller, G. A., & Holzer, W. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M327. [Link]

-

Crystallography Open Database. Search results. [Link]

-

PubChem. Methyl 2-amino-4-(4-fluorophenyl)-3-thiophenecarboxylate. [Link]

-

He, W., et al. (2007). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4157. [Link]

-

PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

PubChem. [[Amino-(4-chlorophenyl)methylidene]amino] 2-methylfuran-3-carboxylate. [Link]

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. How To [chem.rochester.edu]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminothiophenes represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological attributes of this class of compounds, moving beyond a simple enumeration of properties to an analysis of the underlying structure-activity relationships and mechanisms of action. We will delve into their synthesis, with a focus on the versatile Gewald reaction, and critically examine their roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, offering field-proven insights and detailed experimental context to accelerate innovation.

Introduction: The Aminothiophene Core

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of numerous pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive pharmacophore. The introduction of an amino group, particularly at the C2 position, dramatically enhances the chemical versatility and biological promiscuity of the thiophene core.[3][4] These 2-aminothiophene derivatives serve as crucial building blocks for a vast array of more complex heterocyclic systems and have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[2][5][6]

The continued interest in aminothiophenes is largely fueled by the efficiency and adaptability of their synthesis, most notably the Gewald multicomponent reaction.[1][7] This one-pot synthesis allows for the facile generation of polysubstituted 2-aminothiophenes from readily available starting materials, providing a powerful tool for generating chemical diversity in drug discovery campaigns.[5]

This guide will navigate the rich pharmacology of substituted aminothiophenes, dissecting the structural nuances that govern their biological effects and providing a practical framework for their investigation.

Synthetic Strategies: The Gewald Reaction as a Gateway to Diversity

A deep understanding of the synthetic accessibility of a chemical scaffold is paramount for any drug discovery program. The Gewald reaction stands as the most convergent and well-established method for preparing 2-aminothiophenes.[1] This three-component reaction involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base, typically a secondary amine like morpholine or diethylamine.[1][5]

Experimental Protocol: A Representative Gewald Synthesis of a 2-Aminothiophene Derivative

-

Reactant Preparation: In a round-bottom flask, combine the starting ketone (1.0 eq), the α-activated nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: While stirring the mixture, add the basic catalyst (e.g., morpholine or diethylamine) (1.2 eq) dropwise. The reaction is often exothermic, so controlled addition is crucial.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting materials and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration. The crude product can then be purified by recrystallization from an appropriate solvent to yield the desired substituted 2-aminothiophene.

The elegance of the Gewald reaction lies in its operational simplicity and its tolerance of a wide range of functional groups on the starting materials, which allows for the creation of diverse libraries of substituted aminothiophenes for biological screening.

Caption: A generalized workflow for the Gewald synthesis of substituted 2-aminothiophenes.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents has identified substituted aminothiophenes as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[8][9][10] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell cycle progression to the induction of apoptosis.

Mechanism of Action: A Multifaceted Approach

Substituted aminothiophenes have been shown to exert their anticancer effects through several mechanisms:

-

Kinase Inhibition: Many aminothiophene derivatives act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[11] For example, certain derivatives have been identified as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, thereby impeding angiogenesis, the formation of new blood vessels that tumors need to grow.[11]